

Potential Applications of 2-(1-Pyrrolyl)benzylamine in Medicinal Chemistry: A Technical Guide

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Compound of Interest

Compound Name: 2-(1-Pyrrolyl)benzylamine

Cat. No.: B7722382

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Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules with significant biological activity.[1][2] From the anti-inflammatory properties of tolmetin to the cholesterol-lowering effects of atorvastatin, the versatility of the pyrrole ring is well-documented.[3][4] When fused with a benzylamine moiety, another pharmacologically significant structure, the resulting compound, **2-(1-Pyrrolyl)benzylamine**, presents a compelling starting point for drug discovery.[5] This technical guide will delve into the potential applications of **2-(1-Pyrrolyl)benzylamine**, offering a scientifically grounded exploration of its prospects as an anticancer, anti-inflammatory, and central nervous system (CNS) active agent. For each potential application, we will outline the underlying scientific rationale, propose hypothetical mechanisms of action, and provide detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties of 2-(1-Pyrrolyl)benzylamine

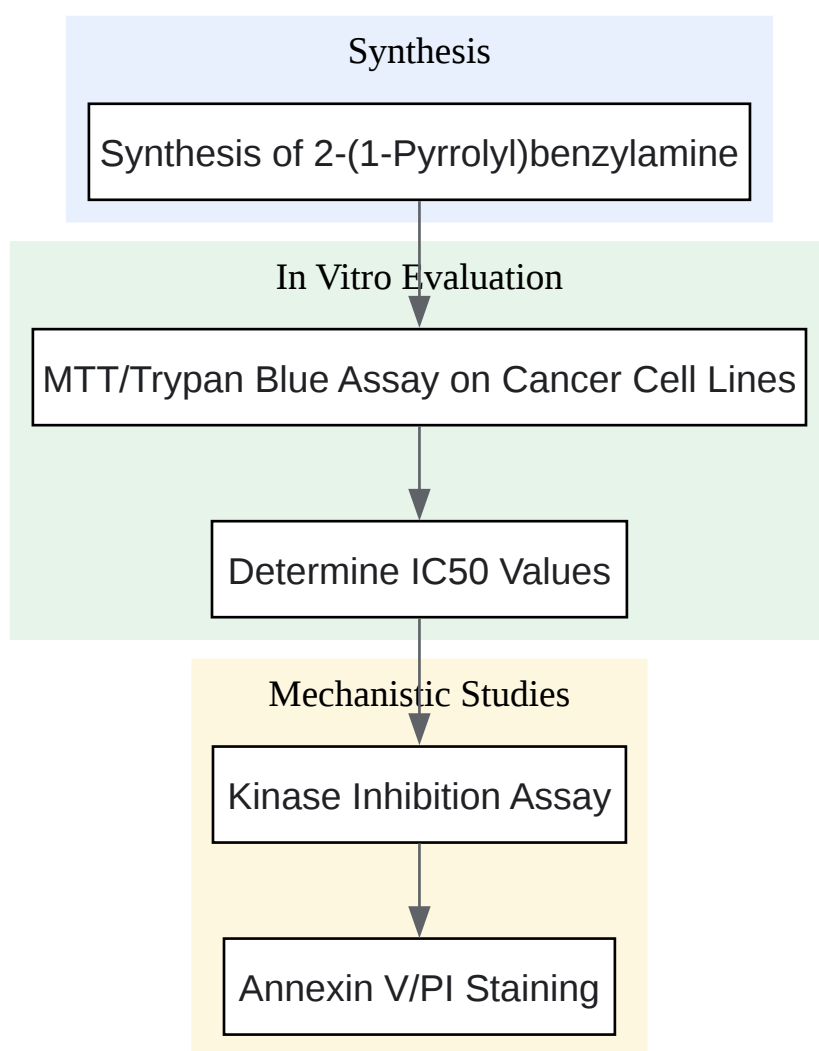
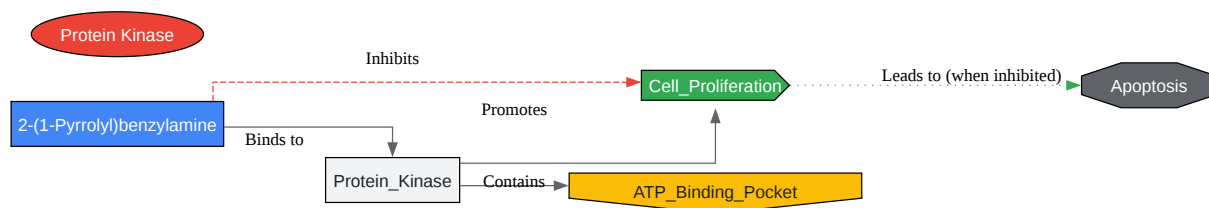
Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂	[6]
Molecular Weight	172.23 g/mol	[6]
CAS Number	39243-88-4	[6]
XlogP (predicted)	1.2	[7]
Appearance	Clear Liquid	

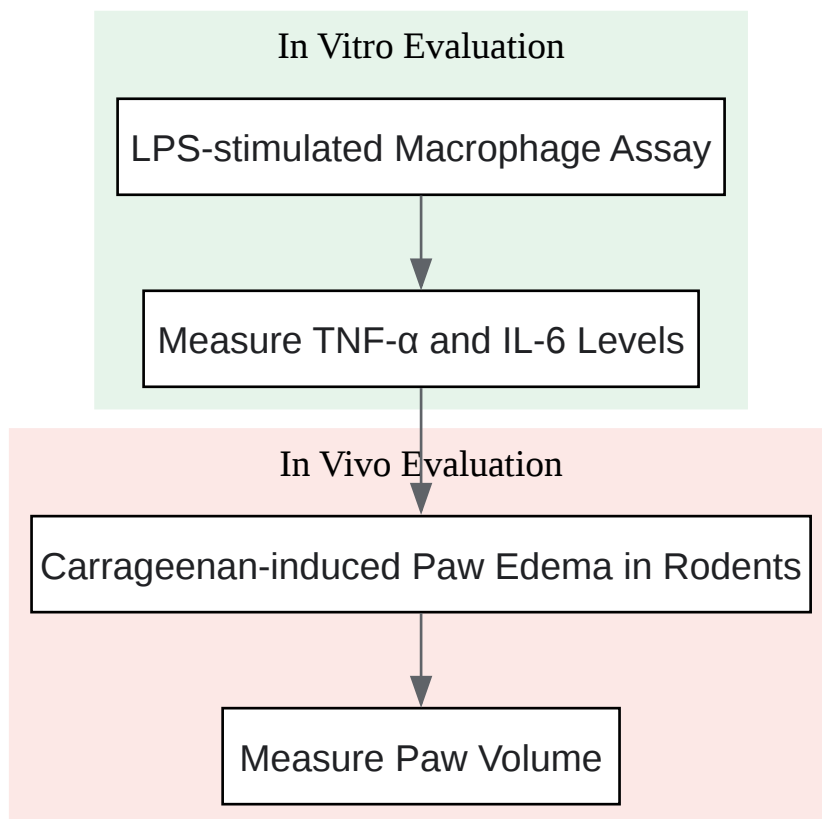
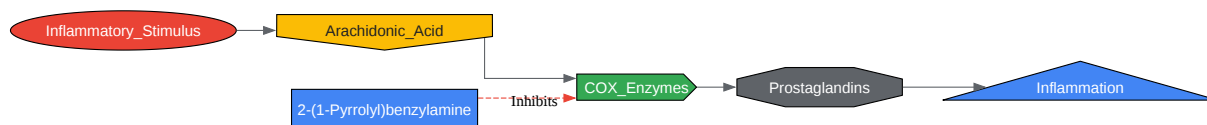
Potential as an Anticancer Agent

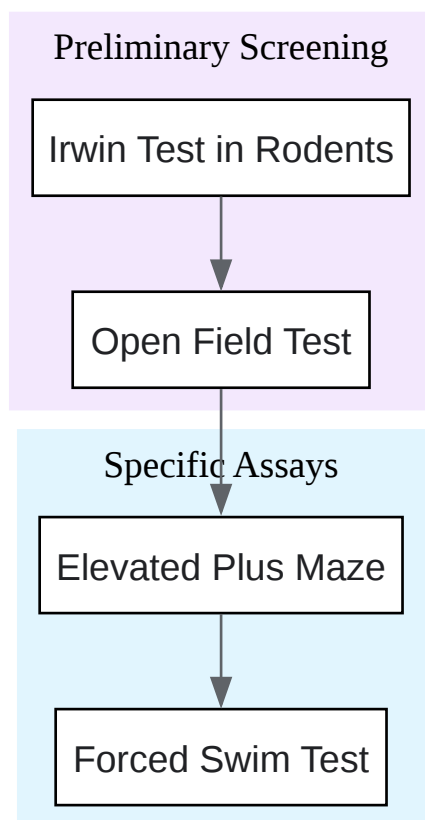
The pyrrole moiety is a cornerstone in the architecture of numerous anticancer drugs, including the kinase inhibitor Sunitinib.[8] The rationale for investigating **2-(1-Pyrrolyl)benzylamine** in an oncological context is rooted in the established antiproliferative activities of pyrrole derivatives. The benzylamine portion of the molecule can also contribute to its anticancer potential, as derivatives of N-arylbenzylamines have shown cytotoxic effects.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for **2-(1-Pyrrolyl)benzylamine** is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. Many kinase inhibitors feature a heterocyclic ring system that can interact with the ATP-binding pocket of the enzyme. The pyrrole ring of **2-(1-Pyrrolyl)benzylamine** could potentially form hydrogen bonds and other interactions within this pocket, while the benzylamine tail could provide additional binding interactions, leading to the inhibition of kinase activity and subsequent apoptosis of cancer cells.







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